

molecular weight and formula of 1,10-Decanediol dimethacrylate

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Compound of Interest

Compound Name: 1,10-Decanediol dimethacrylate

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Core Molecular Data of 1,10-Decanediol Dimethacrylate

Chemical Formula: $C_{18}H_{30}O_4$ [1][2][3]

Molecular Weight: 310.43 g/mol [4][5]

Property	Value	Source
Chemical Formula	$C_{18}H_{30}O_4$	[1][2][3]
Molecular Weight	310.43 g/mol	[4][5]
IUPAC Name	10-(2-methylprop-2-enoyloxy)decyl 2-methylprop-2-enoate	[1][2][3]
CAS Number	6701-13-9	[1][3][4]

Synthesis and Experimental Protocols

1,10-Decanediol dimethacrylate is synthesized via the esterification of 1,10-decanediol with methacrylic acid or its derivatives.[1] The common industrial method involves a direct esterification reaction.

Experimental Protocol: Direct Esterification

This protocol describes the synthesis of **1,10-decanediol dimethacrylate** from 1,10-decanediol and methacrylic acid.

Materials:

- 1,10-decanediol ($C_{10}H_{22}O_2$)[6]
- Methacrylic acid
- Acid catalyst (e.g., sulfuric acid)
- Polymerization inhibitor (e.g., hydroquinone)[4][7]
- Toluene (for azeotropic removal of water)
- Sodium bicarbonate solution (for washing)
- Anhydrous magnesium sulfate (for drying)

Procedure:

- A reaction flask is charged with 1,10-decanediol, a molar excess of methacrylic acid, a catalytic amount of sulfuric acid, and a polymerization inhibitor.
- Toluene is added to the flask to facilitate the azeotropic removal of water, a byproduct of the esterification.
- The reaction mixture is heated to reflux, and the water is collected in a Dean-Stark trap.
- The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- Upon completion, the reaction mixture is cooled to room temperature.
- The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

- The organic layer is then dried over anhydrous magnesium sulfate and filtered.
- The solvent and excess methacrylic acid are removed under reduced pressure to yield the crude **1,10-decanediol dimethacrylate**.
- Further purification can be achieved by column chromatography if necessary.

Physicochemical Properties

Property	Value	Conditions
Form	Liquid	[4]
Color	Colorless	[4]
Density	0.933 g/mL	at 25 °C[7]
Refractive Index	1.458	[7]
Flash Point	> 110.5 °C (> 230.9 °F)	[4]
Storage Temperature	2-8°C	[4]

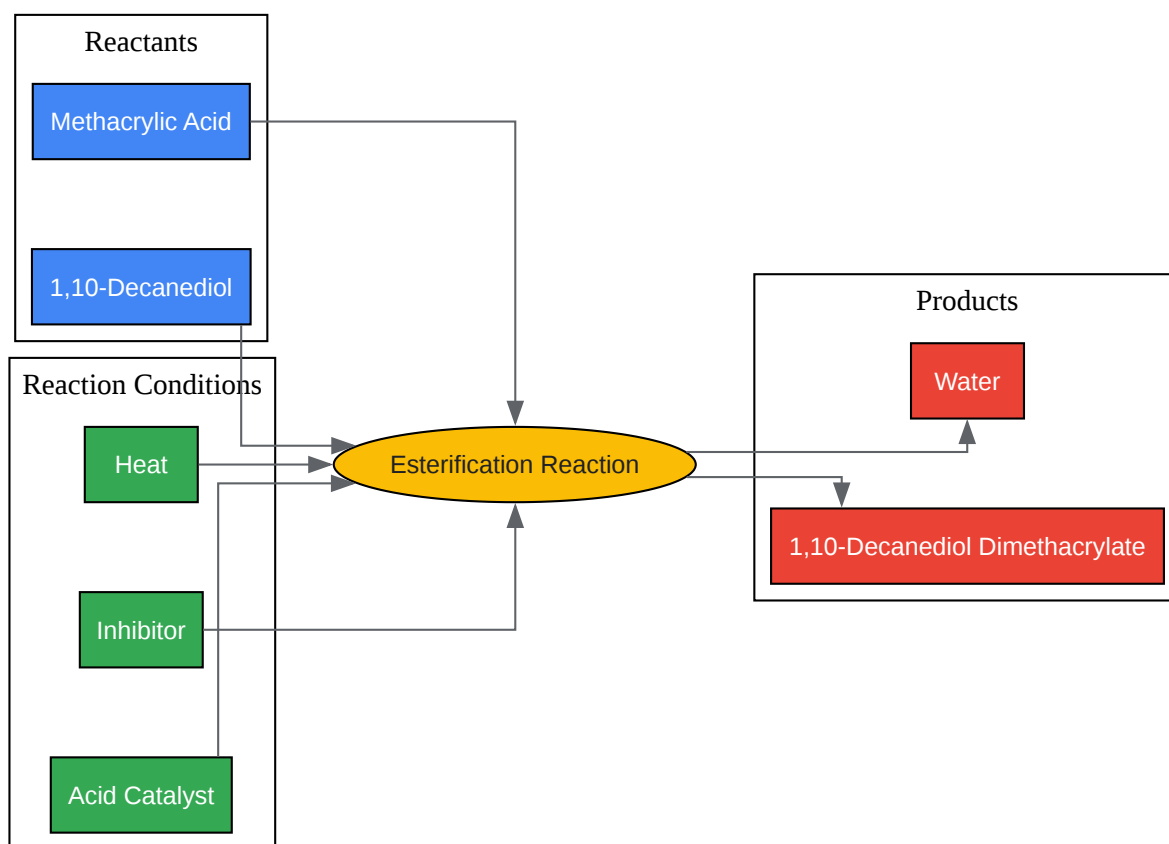
Spectroscopic Data

- Fourier Transform Infrared (FTIR) Spectroscopy: Key peaks include the carbonyl stretch of the methacrylate groups at approximately 1717 cm^{-1} and the vinyl double bond stretching vibration around 1634 cm^{-1} . The aliphatic C-H stretching is observed in the $2800\text{--}3000\text{ cm}^{-1}$ region, and ester linkage vibrations are present in the $1100\text{--}1300\text{ cm}^{-1}$ range.[2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The molecular structure can be confirmed by characteristic chemical shifts in ^1H and ^{13}C NMR spectra.

Applications in Research and Development

1,10-Decanediol dimethacrylate serves as a hydrophobic crosslinking agent in the synthesis of polymers.[5] Its long aliphatic chain provides flexibility and hydrophobicity to the resulting polymer network. This property is particularly useful in the development of biomaterials for drug delivery, dental resins, and tissue engineering scaffolds.

Logical Relationship Diagram



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Caption: Synthesis workflow for **1,10-Decanediol Dimethacrylate**.

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